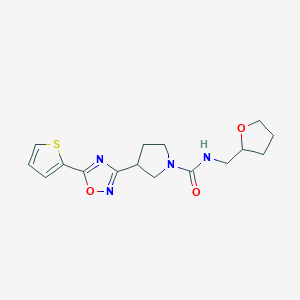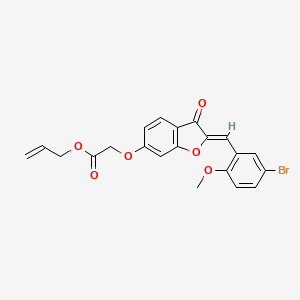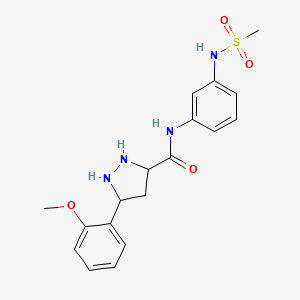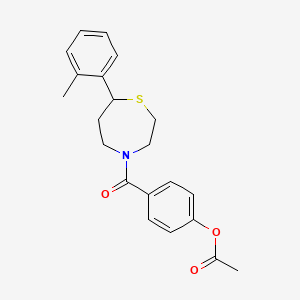![molecular formula C19H13ClN2OS B2755854 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 339103-60-5](/img/structure/B2755854.png)
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the functional groups in a step-wise manner. For example, a possible starting material could be 4-chlorophenylacetonitrile, which already contains the chlorophenyl and nitrile groups. The methoxyphenylsulfanyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile, sulfanyl, methoxy, and chlorophenyl groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid. The sulfanyl group could be oxidized to a sulfonyl group. The methoxy group could participate in ether cleavage reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to its polarity, the sulfanyl group could make it a good nucleophile, and the chlorophenyl group could enhance its lipophilicity .科学的研究の応用
Antimicrobial Activity
Compounds structurally related to 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of nicotinonitrile have shown activity against Gram-positive, Gram-negative bacteria, and fungi, indicating their potential in developing new antimicrobial agents (J. V. Guna, V. N. Bhadani, H. D. Purohit, D. M. Purohit, 2015).
Antitubercular Evaluation
A set of pyridine derivatives, including compounds similar to 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile, has been synthesized and evaluated for their anti-tubercular activity. Notably, one compound showed significant inhibition against Mycobacterium tuberculosis, suggesting the therapeutic potential of these molecules against tuberculosis (Ramaiyan Manikannan, Shanmugam Muthusubramanian, Perumal Yogeeswari, Dharmarajan Sriram, 2010).
Synthesis and Chemical Properties
Research has also focused on the synthesis of highly functionalized compounds through reactions involving nitrile oxides and nicotinonitriles, leading to the production of 1,2,4-oxadiazoles and other heterocycles. These synthetic methodologies open pathways for creating novel compounds with potential applications in material science and drug development (Raju Suresh Kumar, A. Ramar, S. Perumal, A. Almansour, N. Arumugam, M. A. Ali, 2013).
Environmental Applications
In addition to biomedical applications, related compounds have been investigated for their environmental significance. For instance, research into the detection and removal of hazardous materials from water showcases the environmental applications of these chemicals, highlighting their versatility beyond just pharmaceuticals (Xia Zhou, Ye Yang, Chao Li, Zhen Yang, Z. Yang, Weiben Yang, Ziqi Tian, Limin Zhang, Tao Tao, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPOAAIIZQCBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)
![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)
![2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2755774.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2755779.png)
![6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2755781.png)

![ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2755785.png)
![3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2755787.png)


